molecular formula C15H30O3 B12331159 8-Tridecen-1-ol, acetate, (E)-

8-Tridecen-1-ol, acetate, (E)-

Cat. No.: B12331159
M. Wt: 258.40 g/mol
InChI Key: BYPIFPVVLOVDDO-IPZCTEOASA-N
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Description

8-Tridecen-1-ol, acetate, (E)- is an organic compound with the molecular formula C15H28O2. It is an ester formed from 8-Tridecen-1-ol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Tridecen-1-ol, acetate, (E)- typically involves the esterification of 8-Tridecen-1-ol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of 8-Tridecen-1-ol, acetate, (E)- may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Tridecen-1-ol, acetate, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 8-Tridecenal or 8-Tridecenoic acid.

    Reduction: Formation of 8-Tridecen-1-ol.

    Substitution: Formation of various substituted esters or alcohols.

Scientific Research Applications

8-Tridecen-1-ol, acetate, (E)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and pheromonal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 8-Tridecen-1-ol, acetate, (E)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s pheromonal properties are linked to its interaction with olfactory receptors in insects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-8-Tridecen-1-ol, acetate: An isomer with a different configuration around the double bond.

    E-9-Methyl-8-tridecen-2-ol, acetate: A similar compound with a methyl group at a different position.

Uniqueness

8-Tridecen-1-ol, acetate, (E)- is unique due to its specific configuration and the resulting biological activities. Its distinct structure allows it to interact differently with molecular targets compared to its isomers and analogs.

Properties

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

acetic acid;(E)-tridec-8-en-1-ol

InChI

InChI=1S/C13H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h5-6,14H,2-4,7-13H2,1H3;1H3,(H,3,4)/b6-5+;

InChI Key

BYPIFPVVLOVDDO-IPZCTEOASA-N

Isomeric SMILES

CCCC/C=C/CCCCCCCO.CC(=O)O

Canonical SMILES

CCCCC=CCCCCCCCO.CC(=O)O

Origin of Product

United States

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